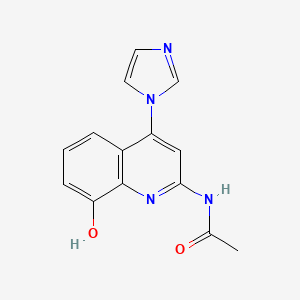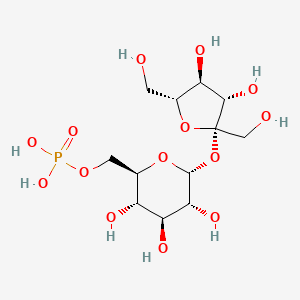
Sucrose-6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose-6-phosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound plays a crucial role in the metabolism of sucrose in plants and microorganisms. It is an intermediate in the biosynthesis of sucrose and is involved in various biochemical pathways, particularly in the regulation of carbohydrate metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrose-6-phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of sucrose phosphate synthase, which catalyzes the transfer of a phosphate group from uridine diphosphate glucose to fructose-6-phosphate, forming this compound . The reaction conditions typically include a buffered solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms that express high levels of sucrose phosphate synthase. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose-6-phosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It can be hydrolyzed by sucrose phosphate phosphatase to yield sucrose and inorganic phosphate .
Common Reagents and Conditions
Hydrolysis: Catalyzed by sucrose phosphate phosphatase, typically in a buffered aqueous solution.
Phosphorylation: Involves the transfer of a phosphate group from a donor molecule such as ATP.
Glycosylation: Catalyzed by glycosyltransferases, which transfer sugar moieties to acceptor molecules.
Major Products
The major products formed from the hydrolysis of this compound are sucrose and inorganic phosphate. Phosphorylation reactions can yield various phosphorylated derivatives, depending on the specific enzymes and substrates involved .
Applications De Recherche Scientifique
Sucrose-6-phosphate has numerous applications in scientific research:
Mécanisme D'action
Sucrose-6-phosphate exerts its effects primarily through its role as an intermediate in the biosynthesis of sucrose. It is synthesized by sucrose phosphate synthase and subsequently hydrolyzed by sucrose phosphate phosphatase to release sucrose. This process is crucial for the regulation of sucrose levels in plants and microorganisms . The molecular targets involved include enzymes such as sucrose phosphate synthase and sucrose phosphate phosphatase, which are regulated by various factors including light, temperature, and nutrient availability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose-6′-phosphate: Another phosphorylated derivative of sucrose, differing in the position of the phosphate group.
Trehalose-6-phosphate: A phosphorylated disaccharide involved in the regulation of sugar metabolism in plants.
Glucose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Uniqueness
Sucrose-6-phosphate is unique due to its specific role in the biosynthesis and regulation of sucrose. Unlike other phosphorylated sugars, it is directly involved in the synthesis of sucrose, which is a major transport and storage form of carbohydrates in plants . This makes it a critical molecule for understanding plant metabolism and developing biotechnological applications for sustainable agriculture and biofuel production .
Propriétés
Numéro CAS |
22372-29-8 |
|---|---|
Formule moléculaire |
C12H23O14P |
Poids moléculaire |
422.28 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-4-7(16)10(19)12(3-14,25-4)26-11-9(18)8(17)6(15)5(24-11)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clé InChI |
WQQSIXKPRAUZJL-UGDNZRGBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)

![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)

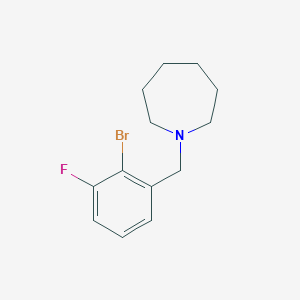
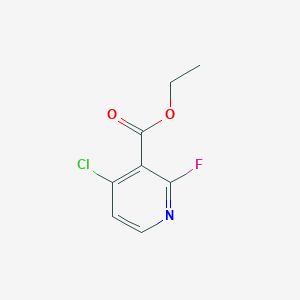

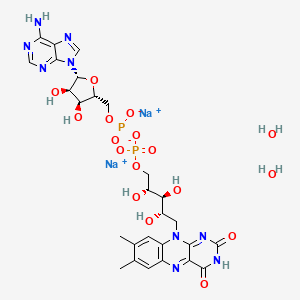
![4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid](/img/structure/B12958848.png)
![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)
